Spectroscopic Characterization of 2,5-Dimethoxy-4-methylbenzoic Acid
Spectroscopic Characterization of 2,5-Dimethoxy-4-methylbenzoic Acid
Content Type: Technical Whitepaper Audience: Drug Development Professionals, Forensic Chemists, and Synthetic Organic Chemists[1]
Executive Summary & Structural Context
2,5-Dimethoxy-4-methylbenzoic acid (CAS: 2785-98-0) represents a critical regioisomer in the family of substituted benzoic acids.[1] It serves as a primary metabolic endpoint for 2,5-dimethoxy-4-methylamphetamine (DOM) and a key synthetic intermediate for phenethylamine derivatives (2C-D).[1]
Precise spectroscopic characterization of this molecule is challenging due to the high degree of substitution on the benzene ring, which simplifies the multiplicity of NMR signals while simultaneously increasing the risk of misidentification with 2,3- or 2,6-isomers. This guide provides a self-validating analytical framework, prioritizing causal mechanistic explanations for spectral features over static data lists.
Structural Logic
The molecule consists of a benzoic acid core with a "1,2,4,5" substitution pattern.[2]
-
C1: Carboxylic Acid (-COOH)[1]
-
C2: Methoxy (-OCH3)[1]
-
C4: Methyl (-CH3)[1]
-
C5: Methoxy (-OCH3)[1]
-
C3 & C6: Aromatic Protons (Para to each other)
This specific substitution pattern dictates the spectroscopic "fingerprint" defined below.
Synthesis & Sample Preparation
To ensure analytical fidelity, the sample must be isolated from its immediate precursor, 2,5-dimethoxy-4-methylbenzaldehyde.[1]
Synthetic Origin (Oxidation)
The acid is typically generated via the oxidation of the corresponding aldehyde using Potassium Permanganate (
-
Reagent:
(excess) in aqueous pyridine or acetone/water. -
Workup: Acidification of the aqueous layer precipitates the benzoic acid derivative.
-
Purification: Recrystallization from Ethanol/Water or Acetonitrile.[3]
Purity Verification Protocol (Self-Validating)
Before spectroscopic analysis, the sample must pass the Solubility/Melting Point Check :
-
Melting Point: The precursor aldehyde melts at ~84–85°C. The acid derivative significantly exceeds this (typically >100°C). A melting point below 90°C indicates incomplete oxidation.[3]
-
Solubility: The acid should be soluble in dilute
(releasing ) and reprecipitate upon addition of HCl. The aldehyde will remain insoluble in bicarbonate.
Analytical Workflow Visualization
Figure 1: Purification and validation workflow ensuring the removal of aldehyde precursors before spectral acquisition.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing this isomer. The key diagnostic feature is the lack of coupling between the aromatic protons.
Proton NMR ( H)
Solvent: DMSO-
| Position | Moiety | Shift ( | Multiplicity | Integration | Diagnostic Logic |
| -COOH | Carboxyl | 12.0 – 13.0 | Broad Singlet | 1H | Disappears with |
| Ar-H (C6) | Aromatic | 7.30 – 7.50 | Singlet | 1H | Downfield: Ortho to electron-withdrawing -COOH.[1] |
| Ar-H (C3) | Aromatic | 6.80 – 7.00 | Singlet | 1H | Upfield: Ortho to electron-donating -CH3.[1] |
| -OCH3 | Methoxy | 3.70 – 3.85 | Singlet(s) | 6H | May appear as two distinct singlets or one overlapping peak depending on resolution.[1] |
| Ar-CH3 | Methyl | 2.10 – 2.30 | Singlet | 3H | Characteristic benzylic methyl shift.[1] |
The "Para-Singlet" Rule: In the 2,5-substituted system, protons at C3 and C6 are para to each other. Unlike ortho (J ~8 Hz) or meta (J ~2 Hz) coupling, para coupling is often negligible (< 1 Hz).
-
Validation: If you see doublets (J > 2 Hz), your sample is likely the 2,3- or 2,6-isomer, indicating a synthesis error or rearrangement.
Carbon NMR ( C)
Solvent: DMSO-
-
Carbonyl (C=O): ~167 ppm.
-
Oxygenated Aromatics (C-O): Two signals ~150–155 ppm (C2 and C5).
-
Alkylated Aromatic (C-Me): ~130–135 ppm (C4).[8]
-
Carboxyl-bearing Aromatic: ~120–125 ppm (C1).
-
Methoxys/Methyl: 55–56 ppm (OCH3) and ~16 ppm (CH3).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a rapid check for the oxidation state (Aldehyde vs. Acid).[1]
-
O-H Stretch (Acid): 2500–3300 cm
.[1] Look for the characteristic broad, jagged "beard" of the carboxylic acid dimer. This is distinct from the sharper alcohol or water bands. -
C=O Stretch (Acid): 1680–1700 cm
.[1]-
Differentiation: The precursor aldehyde (2,5-dimethoxy-4-methylbenzaldehyde) typically shows a C=O stretch at a slightly lower frequency due to conjugation, but lacks the broad O-H stretch.[1]
-
-
C-O Stretch (Ether): 1200–1250 cm
.[1] Strong bands corresponding to the aryl-alkyl ether bonds.[1]
Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI, 70 eV).[9] Molecular Weight: 196.20 g/mol .[3]
Fragmentation Pathway
The fragmentation follows the "Ortho Effect" common in substituted benzoic acids.
-
Molecular Ion (
): m/z 196 (Prominent, stable aromatic system). -
Hydroxyl Loss (
): m/z 179 (Loss of -OH from COOH).[1] -
Carboxyl Loss (
): m/z 151 (Loss of -COOH).[1] -
Methyl Radical Loss (
): m/z 181.-
Note: Less common than the oxygenated losses but possible from the methoxy groups.
-
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]
References
-
Synthesis & Metabolism Context: Zweifel, U. (1975). Stereochemical Aspects and Metabolite Formation in the in Vivo Metabolism of the Psychotomimetic Amine, 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry. 12
-
Precursor Characterization (Aldehyde): Designer-Drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (Confirming the aldehyde mp ~85°C and the acid as a distinct oxidation product). 13
-
Related Spectroscopic Data (NMR Comparisons): ChemicalBook. 13C NMR Spectrum of 3-Methoxy-4-methylbenzoic acid. (Used for comparative shift logic). 8
-
Nitration & Reactivity: Thieme Connect. Product Class 21: Nitroarenes.[3] (Describes the use of 2,5-dimethoxy-4-methylbenzoic acid as a starting material for nitration). 14
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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- 3. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
- 4. 4-Methylbenzoic acid | CAS#:99-94-5 | Chemsrc [chemsrc.com]
- 5. EP0984960B1 - N-triazolyl-2-indolecarboxamides and their use as cck-a agonists - Google Patents [patents.google.com]
- 6. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [chemicalbook.com]
- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum [chemicalbook.com]
- 9. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. rsc.org [rsc.org]
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